![molecular formula C16H13F3O4 B14212093 2,6-Dimethoxy-4-[(2,4,6-trifluorophenyl)methoxy]benzaldehyde CAS No. 819076-48-7](/img/structure/B14212093.png)
2,6-Dimethoxy-4-[(2,4,6-trifluorophenyl)methoxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethoxy-4-[(2,4,6-trifluorophenyl)methoxy]benzaldehyde is an organic compound known for its unique chemical structure and properties It is characterized by the presence of methoxy groups at the 2 and 6 positions, a trifluorophenyl group at the 4 position, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-4-[(2,4,6-trifluorophenyl)methoxy]benzaldehyde typically involves the reaction of 2,6-dimethoxybenzaldehyde with 2,4,6-trifluorophenylmethanol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is scaled up to accommodate the production demands, and additional steps such as purification and crystallization are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-4-[(2,4,6-trifluorophenyl)methoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,6-dimethoxy-4-[(2,4,6-trifluorophenyl)methoxy]benzoic acid.
Reduction: Formation of 2,6-dimethoxy-4-[(2,4,6-trifluorophenyl)methoxy]benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Dimethoxy-4-[(2,4,6-trifluorophenyl)methoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-4-[(2,4,6-trifluorophenyl)methoxy]benzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The trifluorophenyl group enhances the compound’s reactivity and stability, making it a valuable tool in various applications.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxybenzaldehyde: Lacks the trifluorophenyl group, resulting in different reactivity and applications.
4-Methyl-2,6-dimethoxyphenol: Contains a methyl group instead of an aldehyde group, leading to different chemical properties.
2,4-Dimethoxybenzaldehyde:
Uniqueness
2,6-Dimethoxy-4-[(2,4,6-trifluorophenyl)methoxy]benzaldehyde is unique due to the presence of both methoxy and trifluorophenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
819076-48-7 |
|---|---|
Molecular Formula |
C16H13F3O4 |
Molecular Weight |
326.27 g/mol |
IUPAC Name |
2,6-dimethoxy-4-[(2,4,6-trifluorophenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C16H13F3O4/c1-21-15-5-10(6-16(22-2)11(15)7-20)23-8-12-13(18)3-9(17)4-14(12)19/h3-7H,8H2,1-2H3 |
InChI Key |
GBXZMBNDFZTQLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1C=O)OC)OCC2=C(C=C(C=C2F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[Benzoyl(chloro)amino]ethyl}-N-phenylbenzamide](/img/structure/B14212016.png)
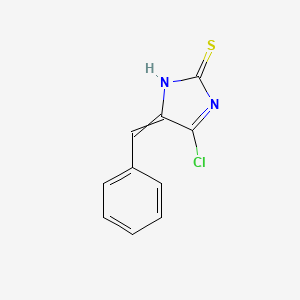
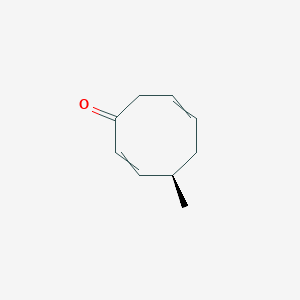
![1H-Pyrazolo[4,3-c]isoquinoline, 1,3-dimethyl-5-(3-methyl-2-thienyl)-](/img/structure/B14212039.png)
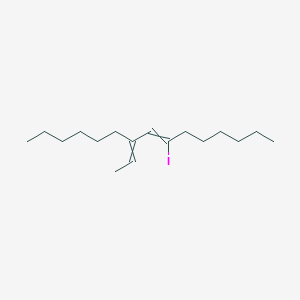

![3-Hexyl-4-[6-(4-methoxyphenoxy)hexyl]thiophene](/img/structure/B14212064.png)
![6-{4-[5-(4-Methylphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14212065.png)

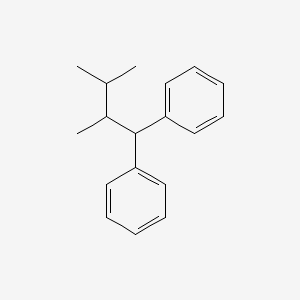
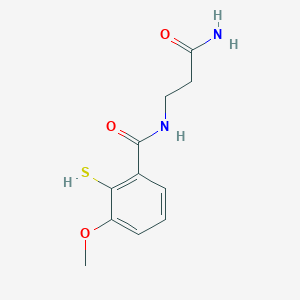

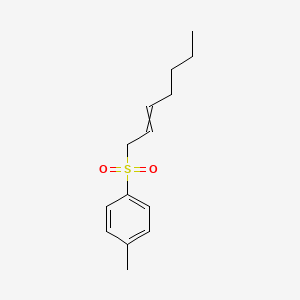
methanone](/img/structure/B14212100.png)
